Karnamicin D2
Description
Karnamicin D2 is a member of the karnamicin family, a group of natural products first isolated in 1989 from actinomycetes, specifically Saccharothrix aerocolonigenes (strain No. N806-4) . These compounds are characterized by fully substituted hydroxylated pyridine rings and thiazole moieties, assembled via a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid pathway .
This compound likely differs from other family members in substituent patterns (e.g., methylation, hydroxylation), which influence bioactivity and pharmacokinetics .
Properties
CAS No. |
122535-60-8 |
|---|---|
Molecular Formula |
C17H21N3O5S |
Molecular Weight |
379.431 |
IUPAC Name |
3-hydroxy-4,5-dimethoxy-6-[2-(5-oxohexyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H21N3O5S/c1-9(21)6-4-5-7-11-19-10(8-26-11)12-15(24-2)16(25-3)14(22)13(20-12)17(18)23/h8,22H,4-7H2,1-3H3,(H2,18,23) |
InChI Key |
PPGSFBTYKXMRDJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCC1=NC(=CS1)C2=NC(=C(C(=C2OC)OC)O)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Karnamicins share a conserved pyridine-thiazole core but vary in substituents. Key structural differences are summarized below:
Key Observations :
- Regiospecific Modifications : Enzymes KnmB1 and KnmB2 mediate pyridine hydroxylation, with active-site residues dictating regioselectivity . This explains variations in hydroxyl/methoxy group positions across karnamicins.
- Side Chain Diversity : Alkyl chain length (e.g., C5 in Karnamicin C2 vs. C4 in D4) influences solubility and target binding .
Bioactivity Comparison
Antifungal Activity
Karnamicins exhibit broad-spectrum antifungal activity but with modest potency:
ACE Inhibition
| Compound | ACE IC50 (µM) | Comparison to Clinical ACE Inhibitors |
|---|---|---|
| Karnamicin E1 | 0.24 | ~12× less potent than captopril (IC50: 0.019 µM) |
| Karnamicin E6 | 5.81 | ~306× less potent than captopril |
Key Observations :
- Potency vs. Safety : Although karnamicins are less potent than synthetic ACE inhibitors (e.g., captopril), their natural origin may reduce side effects (e.g., cough, hyperkalemia) .
- Structure-Activity Relationship (SAR) : Hydroxyl groups on the pyridine ring enhance ACE binding, while methylation reduces solubility .
Comparison with Non-Karnamicin Compounds
Key Observations :
- Dual Bioactivity : Karnamicins uniquely combine antifungal and ACE inhibitory properties, unlike cispentacin (antifungal-only) or captopril (ACE-only) .
- Scaffold Versatility : The pyridine-thiazole hybrid in karnamicins mirrors bioactive motifs in drugs like ixabepilone (anticancer) but with distinct substitution patterns .
Q & A
Q. What methodologies are recommended for isolating Karnamicin D2 from microbial cultures?
Effective isolation involves solvent extraction (e.g., ethyl acetate or methanol) followed by purification via high-performance liquid chromatography (HPLC) with a C18 column. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring alignment with published spectral data .
Q. How should researchers validate the structural integrity of this compound during synthesis?
Employ tandem spectroscopic techniques: UV-Vis for chromophore identification, infrared (IR) spectroscopy for functional groups, and X-ray crystallography for stereochemical confirmation. Cross-reference results with existing databases (e.g., PubChem) to resolve discrepancies .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Use minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacterial strains. Include cytotoxicity testing via MTT assays on mammalian cell lines to assess selectivity. Normalize data against positive controls (e.g., ampicillin) and account for solvent interference .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
Apply comparative transcriptomic and proteomic profiling in target pathogens. Combine knock-out mutant studies with molecular docking simulations to identify binding targets. Use dose-response curves to distinguish primary effects from off-target interactions .
Q. What experimental designs mitigate variability in this compound’s pharmacokinetic studies?
Implement a crossover design in animal models, controlling for metabolic differences via stratified randomization. Use LC-MS/MS for plasma concentration tracking, and apply population pharmacokinetic (PopPK) models to account for inter-individual variability .
Q. How should researchers address discrepancies in cytotoxicity data between 2D and 3D cell culture models?
Conduct parallel experiments using both models under identical conditions. Perform RNA sequencing to identify microenvironment-dependent gene expression changes. Validate findings with live-cell imaging and apoptosis assays, ensuring statistical power through repeated measures ANOVA .
Q. What strategies optimize the synthesis of this compound derivatives with enhanced stability?
Utilize computational tools (e.g., DFT calculations) to predict substituent effects on molecular stability. Employ semi-synthetic modification via acyltransferases, followed by accelerated stability testing (40°C/75% RH for 6 months). Characterize degradation products using HPLC-MS/MS .
Q. How can researchers reconcile contradictory results in this compound’s efficacy across different animal models?
Perform meta-analysis of existing datasets, stratifying by model species, infection routes, and immune status. Use Bayesian hierarchical models to quantify heterogeneity. Validate hypotheses with PK/PD modeling and ex vivo histopathology .
Methodological Considerations
- Data Presentation : Include tables comparing MIC values across bacterial strains, dose-response curves, and structural validation spectra. Follow journal-specific guidelines for graphical abstracts (e.g., RSC’s limits on chemical structures per figure) .
- Ethical Compliance : Document animal welfare protocols (e.g., ARRIVE guidelines) and human cell line sourcing in appendices. Reference institutional review board (IRB) approvals .
- Literature Synthesis : Use tools like Covidence for systematic reviews, prioritizing recent (<3 years) studies in high-impact journals. Highlight gaps using PICO frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
